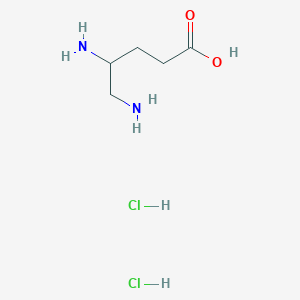
N1-(3,4-difluorophenyl)-N2-(3,3-diphenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,4-difluorophenyl)-N2-(3,3-diphenylpropyl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO, previously known as the peripheral benzodiazepine receptor, is a mitochondrial protein that has been implicated in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has emerged as a valuable tool for studying the role of TSPO in these processes.
Scientific Research Applications
Synthesis and Structural Studies
A Novel Synthetic Approach : Researchers developed a novel synthetic methodology for N1-substituted-N2-aryl oxalamides, showcasing the versatility of oxalamide compounds in organic synthesis. This method facilitates the creation of diverse oxalamide derivatives with potential applications in material science and medicinal chemistry (Mamedov et al., 2016).
Supramolecular Assemblies : Oxalamide derivatives, including N,N′-diaryloxalamides, have been studied for their ability to form complex supramolecular assemblies. These structures exhibit unique properties such as hydrogen bonding and aryl-perfluoroaryl stacking interactions, which are of interest in the development of new materials (Piotrkowska et al., 2007).
Biological Applications
Anticonvulsant Activity : A study on novel diphenyl oxalamide derivatives highlighted their potential as anticonvulsants. Through pharmacophore design and synthesis, these compounds were tested and some showed promising results compared to standard drugs, underscoring the therapeutic potential of oxalamide derivatives in neurology (Nikalje et al., 2012).
Material Science and Photonic Devices
Optical and Electronic Properties : Oxalamide derivatives have been utilized in the synthesis of conjugated polymers with potential applications in optoelectronics and photonics. These materials exhibit interesting charge-transporting and optical properties, highlighting the role of oxalamide structures in the development of novel photonic devices (Manjunatha et al., 2009).
Chemical Sensing
Fluoride Ion Sensing : Research into N,N’-diphenyldecanediamide, a structurally similar amide, demonstrated its sensitivity and selectivity towards fluoride ions. This highlights the potential of oxalamide and related amide derivatives in the development of selective chemical sensors for environmental and biological applications (Thakran et al., 2017).
properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O2/c24-20-12-11-18(15-21(20)25)27-23(29)22(28)26-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19H,13-14H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBKNLVLDYZDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2513938.png)


![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2513944.png)

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone](/img/structure/B2513948.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2513950.png)


![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)
![Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2513955.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide](/img/structure/B2513959.png)